
CP-122288
概要
説明
準備方法
CP-122288の合成には、インドール誘導体の調製から始まるいくつかの段階が含まれます。重要な合成経路には、以下の段階が含まれます。
インドール核の形成: インドール核は、フィッシャーインドール合成反応によって合成されます。
置換反応: インドール核は、ピロリジン部分導入のための置換反応を受けます。
スルホンアミドの形成: 最終段階は、中間体をメタンスルホニルクロリドと反応させてスルホンアミド基を形成することです.
化学反応の分析
CP-122288は、いくつかの種類の化学反応を受けます。
酸化: この化合物は、特にインドール核で酸化反応を起こす可能性があります。
還元: 還元反応は、スルホンアミド基で起こる可能性があります。
置換: この化合物は、特にピロリジン部分で置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、いくつかの科学研究への応用があります。
科学的研究の応用
Scientific Research Applications
-
Neurogenic Inflammation
- CP-122288 has been extensively studied for its inhibitory effects on neurogenic inflammation. Research indicates that it significantly reduces c-fos immunoreactivity in the trigeminal nucleus caudalis, a critical area involved in pain processing. In animal models, pretreatment with this compound resulted in a reduction of c-fos expression by approximately 50-60% following capsaicin-induced irritation .
-
Migraine Research
- While this compound has shown potential in inhibiting neurogenic plasma extravasation, its efficacy as an acute migraine treatment has been under scrutiny. Clinical studies indicate that despite its potency in animal models, it did not demonstrate significant clinical effectiveness in human trials. In one study, responder rates were comparable to placebo, leading to conclusions that neurogenic plasma extravasation may not play a crucial role in the pathophysiology of migraine headaches .
- Serotonin Receptor Studies
Case Studies
Case Study 1: Neurogenic Inflammation
In a study conducted on guinea pigs, this compound was administered prior to capsaicin injection. The results showed a significant reduction in neuronal activation markers (c-fos) within the trigeminal nucleus caudalis, suggesting its role in mitigating neurogenic inflammation effectively .
Case Study 2: Clinical Trials for Migraine Treatment
Two double-blind randomized trials evaluated the acute efficacy of this compound in migraine patients. Despite its strong inhibitory effects on neurogenic plasma extravasation observed in preclinical studies, the results indicated no significant difference from placebo treatments. This led researchers to reconsider the role of neurogenic mechanisms in migraine pathophysiology .
作用機序
CP-122288は、セロトニン受容体サブタイプ5-HT1B、5-HT1D、および5-HT1Fのアゴニストとして作用することで効果を発揮します 。これらの受容体は、神経原性炎症と血管収縮の調節に関与しています。 This compoundは、これらの受容体を選択的に活性化することにより、有意な血管収縮を引き起こすことなく、神経原性炎症を抑制します .
類似化合物との比較
CP-122288は、5-HT1B、5-HT1D、および5-HT1Fセロトニン受容体サブタイプに対する高い効力と選択性において独特です 。類似の化合物には、以下が含まれます。
スマトリプタン: 片頭痛治療に使用される、効力の低い誘導体です.
CP-122638: スマトリプタンのもう1つのコンフォメーション的に制限された類似体で、同様の特性を持っています.
エレトリプタン: 異なる受容体選択性を持つ、片頭痛治療に使用されるトリプタンです.
This compoundは、神経原性炎症を抑制する高い効力と、セロトニン受容体サブタイプに対する選択性によって際立っています .
生物活性
CP-122288 is a small molecule compound developed primarily as a potential treatment for migraine disorders. It acts as a highly potent inhibitor of neurogenic plasma extravasation, which is a process associated with inflammation and pain in migraine pathology. This compound has been evaluated in various preclinical and clinical studies, with a focus on its pharmacological profile and therapeutic efficacy.
This compound functions as an agonist for the serotonin receptors 5-HT1B and 5-HT1D. Its mechanism involves the inhibition of neurogenic inflammation, specifically by blocking plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. This action is crucial for mitigating the inflammatory response associated with migraines .
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various studies:
- Potency : this compound has demonstrated significantly higher potency compared to sumatriptan, a commonly used migraine medication. In studies, this compound showed a minimum effective dose (MED) of 3 ng/kg intravenously, while sumatriptan required doses around 100 µg/kg to achieve similar effects .
- Safety : At therapeutic doses, this compound did not produce significant hemodynamic effects, such as changes in heart rate or blood pressure, indicating a favorable safety profile in animal models .
Efficacy in Clinical Trials
Despite its potent inhibitory effects on neurogenic plasma extravasation, clinical trials have shown that this compound lacks acute efficacy in treating migraines:
- Clinical Studies : Two double-blind studies evaluated the acute antimigraine efficacy of this compound. The intravenous study showed responder rates of 29% for this compound versus 30% for placebo, while the oral study reported a responder rate of 25% for this compound compared to 0% for placebo. Both studies were halted early due to insufficient efficacy .
Summary of Clinical Trial Findings
Study Type | Dose Range (µg) | Responder Rate (%) | Placebo Rate (%) | Significant Difference |
---|---|---|---|---|
Intravenous | 31.25 | 29 | 30 | No |
Oral | 3.125 - 312.5 | 25 | 0 | Yes |
Neurogenic Inflammation Context
Research has indicated that neurogenic inflammation plays a significant role in migraine pathophysiology. Studies have shown that substances like substance P can induce plasma leakage, which is not affected by this compound, suggesting that while it inhibits certain pathways, it may not address all mechanisms involved in migraine development .
Comparative Studies with Other Compounds
In comparative studies, this compound was found to be significantly more effective than sumatriptan in inhibiting plasma protein extravasation at much lower doses. However, its clinical effectiveness remains questionable as evidenced by the clinical trial outcomes .
特性
CAS番号 |
143321-74-8 |
---|---|
分子式 |
C16H23N3O2S |
分子量 |
321.4 g/mol |
IUPAC名 |
N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1 |
InChIキー |
BWQZTHPHLITOOZ-CQSZACIVSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
異性体SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
正規SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CP 122288 CP-122,288 CP-122288 N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。